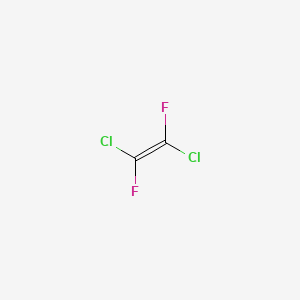

1,2-Dichloro-1,2-difluoroethylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

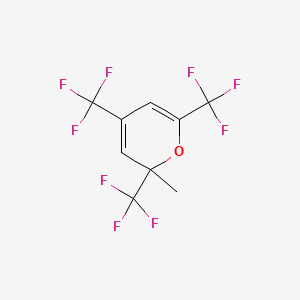

1,2-Dichloro-1,2-difluoroethylene is one of the simplest chlorodifluoroalkenes. It is a colorless gas or liquid . The structural isomers of this compound are used as intermediates or precursors in the production of other industrial chemicals .

Synthesis Analysis

The reductive dechlorinations of 1,2,2-trichloro-1,1-difluoroethane by zinc in different solvents have been investigated, and the reactions in MeOH and DMF as solvent had good stability and gave 1-chloro-2,2-difluoroethylene in high yield .Molecular Structure Analysis

The molecular formula of this compound is C2Cl2F2 . The average mass is 132.924 Da and the monoisotopic mass is 131.934509 Da .Chemical Reactions Analysis

This compound can react with methanol under basic catalysis . Also, it can react with other compounds like CH4O, Cl2, and H2 .Physical and Chemical Properties Analysis

This compound has a molar mass of 132.92 g·mol−1 . The cis isomer’s melting point is −119.6 °C, and the trans isomer’s melting point is −93.3 °C .Aplicaciones Científicas De Investigación

Synthesis of Chemical Compounds 1-Chloro-2,2-difluoroethylene, a derivative of 1,2-dichloro-1,2-difluoroethylene, can be efficiently synthesized from 1,2,2-trichloro-1,1-difluoroethane, a waste material from 2,2-dichloro-1,1,1-trifluoroethane production. This process, which uses reductive dechlorination in various solvents, provides a method for recycling the waste material in industrial applications (Wang, Yang, & Xiang, 2013).

Gas Phase Reactions and Kinetics The gas phase photochlorination of this compound has been studied, revealing insights into the kinetics and mechanisms of this reaction at different temperatures. These studies provide fundamental understanding of the chemical behavior of this compound in various conditions (Loreto & Castellano, 1987).

Molecular Structure Analysis Electron diffraction studies in the vapor phase have determined the molecular structure of 1,1-dichloro-2,2-difluoroethylene. Such research contributes to a deeper understanding of the physical properties and chemical behavior of halogenated hydrocarbons (Lowrey, D'antonio, & George, 1976).

Formation of Epoxides and Acyl Halides When 1,1-dichloro-2,2-difluoroethylene undergoes photochemically initiated oxidation, it results in the formation of corresponding epoxides and acyl halides. This reaction in the liquid phase is crucial for understanding the reactivity of 1,1-dichloro-2,2-difluoroethylene in different environments (Chow, Jones, Thorne, & Wong, 1969).

- 1,2-dichloro-1,2-difluoroethyl-trichlorosilanes and similar compounds provides significant insights into carbene chemistry. This process involves various reactions such as α-elimination and halogen-exchange, leading to the formation of a range of products. Understanding these reactions is key to advancing knowledge in the field of organic chemistry and material sciences (Bevan, Haszeldine, Middleton, & Tipping, 1975).

Ab initio Studies on Molecular Structures High-level ab initio coupled cluster techniques have been applied to determine the equilibrium structures of cis- and trans-1,2-difluoroethylene. These studies provide important data for comparing and validating experimental and theoretical approaches in molecular structure determination (Feller, Craig, Groner, & Mckean, 2011).

Photochemical Studies and Spectroscopy Investigations into the vacuum ultraviolet absorption spectrum of 1,1-dichloro-2,2-difluoroethylene have identified specific Rydberg progressions and ionization potentials. Such studies are crucial for understanding the photochemical properties of the compound (Scott & Russell, 1971).

Quantum Chemical Studies on Molecular Interactions Quantum chemical methods have been used to study the cis effect in 1,2-difluoroethylene molecules. These studies provide insights into the electronic structure and intramolecular interactions within these molecules, which are fundamental to understanding their reactivity and properties (Kanakaraju, Senthilkumar, & Kolandaivel, 2002).

Gamma Radioinduced Addition Reactions Research on gamma radioinduced addition reactions of alcohols to this compound has led to the discovery of new halogeno alcohols. These findings are significant for the synthesis of new chemical compounds and understanding the behavior of halogenated olefins under gamma radiation (Muramatsu, 1962).

Rotation Around the Double Bond in Molecules The study of rotation around the double bond in 1,2-difluoroethylene molecules via the multiconfiguration SCF method provides important information on the dynamics and stability of these molecules. This type of research is crucial for understanding the behavior of complex organic molecules (Kyseľ & Mach, 1982).

Safety and Hazards

1,2-Dichloro-1,2-difluoroethylene may cause illness from inhalation . When heated to high temperatures, it may decompose and emit toxic fumes . It is regarded as a hazardous chemical for being toxic by inhalation, and it causes irritation when it comes into contact with the skin and mucous membranes .

Direcciones Futuras

While specific future directions for 1,2-Dichloro-1,2-difluoroethylene are not mentioned in the sources, it’s worth noting that the compound is used as an intermediate or precursor in the production of other industrial chemicals . This suggests that its future directions may be tied to developments in these areas.

Propiedades

Número CAS |

27156-03-2 |

|---|---|

Fórmula molecular |

C2Cl2F2 |

Peso molecular |

132.92 g/mol |

Nombre IUPAC |

(Z)-1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |

Clave InChI |

UPVJEODAZWTJKZ-UPHRSURJSA-N |

SMILES isomérico |

C(=C(\F)/Cl)(\F)/Cl |

SMILES |

C(=C(F)Cl)(F)Cl |

SMILES canónico |

C(=C(F)Cl)(F)Cl |

Punto de ebullición |

21.1 °C |

melting_point |

-130.5 °C |

| 598-88-9 27156-03-2 |

|

Descripción física |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

Pictogramas |

Compressed Gas; Acute Toxic; Irritant |

Presión de vapor |

890.43 mmHg |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.